Formamidoxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Treatment for Erectile Dysfunction (ED):

A recent study explored the influence of FAM on corporal smooth muscle relaxation, a key factor in achieving erection. The research used isolated mice corpora cavernosa tissue and found that FAM, along with other oxime derivatives, induced relaxation similar to formaldoxime (FAL), a known nitric oxide (NO) donor molecule. This suggests FAM's potential as a therapeutic option for ED. However, the underlying mechanisms differ from those observed in blood vessels, requiring further investigation [].

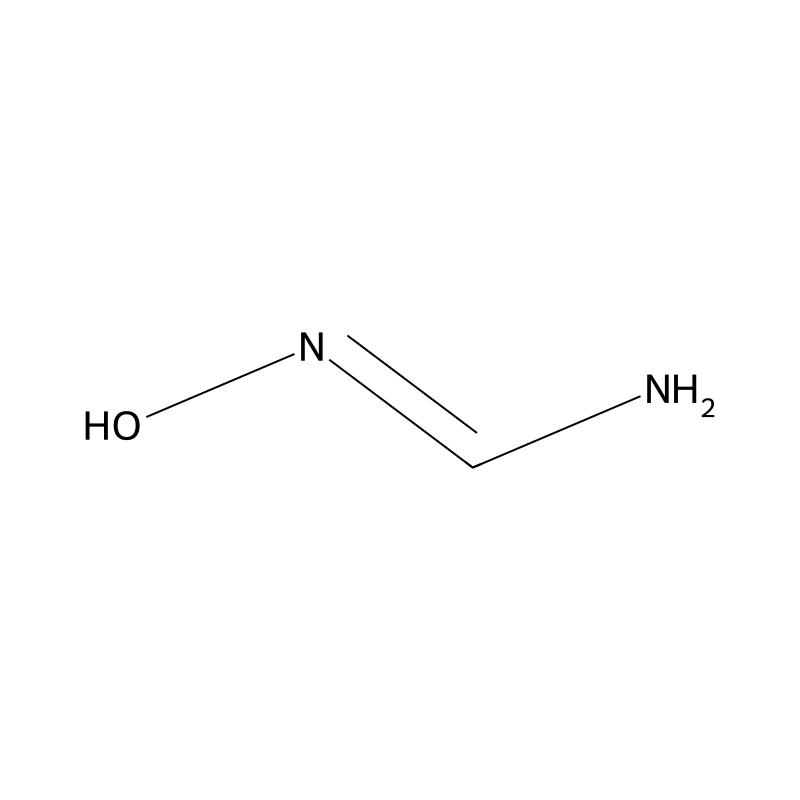

Formamidoxime is an organic compound classified as an amidoxime, characterized by the presence of both an amino group and a hydroxyimino group on the same carbon atom. Its chemical structure can be represented as HCONHOH, indicating that it is derived from formic acid and hydroxylamine. Formamidoxime was first synthesized in 1873 by chemists Lossen and Schigerdecker, marking it as one of the earliest amidoximes identified in organic chemistry . The compound appears as a colorless to pale yellow liquid with a faint odor and is soluble in water and organic solvents.

Research suggests that formamidoxime might act as a vasorelaxant, meaning it can relax blood vessels. Studies have shown it can induce relaxation in isolated rat aortas, possibly through its interaction with nitric oxide (NO) signaling pathways []. However, the exact mechanism requires further investigation.

- Oxidation: Formamidoxime can act as an oxidizing agent, capable of oxidizing other molecules. This property is particularly relevant in biochemical pathways where it can release nitric oxide .

- Decomposition: When heated, formamidoxime decomposes into carbon monoxide and ammonia, with the reaction accelerating at temperatures above 160 °C . The decomposition can shift under certain conditions to produce hydrogen cyanide and water.

The general reaction for decomposition can be represented as:

Formamidoxime exhibits notable biological activities, particularly in the context of its effects on cellular processes. Studies indicate that it can inhibit protein and RNA synthesis, leading to cell death under certain conditions . Additionally, it has been shown to block energy metabolism pathways, further contributing to its cytotoxic effects.

The compound's interaction with biological systems also includes its role in nitric oxide release, which has implications for vascular regulation and potential therapeutic applications .

The synthesis of formamidoxime can be achieved through several methods:

- Nucleophilic Attack: The most common method involves the nucleophilic attack of hydroxylamine on nitriles. This reaction forms amidoximes efficiently under mild conditions.

- Direct Synthesis: Formamidoxime can also be synthesized by reacting formamide with hydroxylamine in the presence of acid catalysts.

- Alternative Methods: Other less common methods include the reaction of thioamides or amidine derivatives with hydroxylamine .

Formamidoxime finds applications across various fields:

- Pharmaceuticals: It is utilized in the synthesis of pharmaceutical intermediates due to its reactivity and ability to form complex structures.

- Chemical Research: The compound serves as a model for studying amidoxime chemistry and its derivatives.

- Biochemical Studies: Due to its biological activity, formamidoxime is used in research related to nitric oxide signaling and cellular metabolism .

Research on formamidoxime has highlighted its interactions with biological systems, particularly regarding its role in nitric oxide release. Studies have demonstrated that upon oxidation, formamidoxime can generate nitric oxide through enzymatic pathways involving cytochrome P450 enzymes . This interaction has implications for understanding vascular biology and potential therapeutic avenues for diseases characterized by impaired nitric oxide signaling.

Formamidoxime shares structural similarities with other amidoximes and oximes. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Acetamidoxime | CH₃CONHOH | Derived from acetic acid; used in pharmaceuticals. |

| Benzamidoxime | C₆H₅CONHOH | Aromatic variant; exhibits unique reactivity patterns. |

| Propionamidoxime | C₂H₅CONHOH | Derived from propionic acid; used in organic synthesis. |

Uniqueness of Formamidoxime

Formamidoxime's uniqueness lies in its simplicity as a small molecule while exhibiting significant biological activity and reactivity patterns that are distinct from larger or more complex amidoximes. Its ability to release nitric oxide positions it as a valuable compound in both synthetic chemistry and biological research.

Classical Synthesis Methods

Formamidoxime, with the molecular formula CH₄N₂O and molecular weight of 60.06 grams per mole, represents a fundamental amidoxime compound that has been synthesized through various classical methodologies [1]. The compound exhibits distinctive physical properties including a melting point of 112-115°C and an estimated boiling point of 95.06°C [1]. The predicted pKa value of 14.53±0.40 indicates its basic character under standard conditions [1].

The most established classical synthesis route involves the reaction between hydrogen cyanide and hydroxylamine hydrochloride under aqueous conditions [1]. This method proceeds through nucleophilic attack of hydroxylamine on the nitrile carbon, forming the characteristic carbon-nitrogen double bond with the hydroxylamine oxygen [32] [34]. The reaction mechanism follows the typical pattern observed for amidoxime formation, where the hydroxylamine acts as an ambient nucleophile, attacking through its nitrogen center rather than the oxygen [32] [34].

An alternative classical approach utilizes ethyl formimidate hydrochloride as the starting material [1] [28]. This synthetic route involves treating ethyl formimidate hydrochloride with hydroxylamine in a mixture of diethyl ether and water under mild temperature conditions [1] [28]. The method offers advantages in terms of reaction cleanliness and ease of product purification compared to the direct nitrile route [28].

A third classical methodology employs formaldehyde and hydroxylamine as starting materials . This approach requires careful pH control to optimize the formation of the desired amidoxime product while minimizing side reactions . The reaction proceeds through initial formation of formaldoxime, which subsequently undergoes rearrangement to yield formamidoxime .

| Synthesis Method | Starting Materials | Reaction Conditions | Yield | Advantages |

|---|---|---|---|---|

| Hydroxylamine-Nitrile Route | Hydrogen cyanide + Hydroxylamine hydrochloride | Aqueous solution, mild conditions | High | Well-established, reliable |

| Ethyl Formimidate Route | Ethyl formimidate hydrochloride + Hydroxylamine | Diethyl ether, water, mild temperature | Good with purification | Clean reaction, easy purification |

| Formaldehyde-Hydroxylamine Route | Formaldehyde + Hydroxylamine | Aqueous solution, controlled pH | Variable | Simple starting materials |

| Potassium Cyanide Route | Potassium cyanide + Hydroxylamine | Aqueous solution, basic conditions | Moderate to good | Readily available reagents |

The classical hydroxylamine-nitrile coupling represents the most industrially relevant synthesis method, being carried out on the ton scale in alcohol solutions [32] [34]. However, this transformation can produce significant amounts of unexpected amide by-products depending on the nature of the nitrile substrate, which creates analytical and purification challenges [32] [34]. The mechanism involves initial nucleophilic attack by hydroxylamine on the nitrile carbon, followed by proton transfer and tautomerization to yield the final amidoxime product [32] [34].

Experimental studies have demonstrated that the reaction kinetics follow quasi-first-order behavior when hydroxylamine is used in excess [32]. The selectivity toward amidoxime formation versus amide by-product formation depends critically on the solvent system employed, with ionic liquids showing superior selectivity compared to conventional molecular solvents [32] [34].

Catalytic and Prebiotic Pathways

Formamidoxime synthesis through catalytic pathways represents an emerging area of research with significant implications for both synthetic chemistry and prebiotic evolution studies [13] [15] [19]. Self-catalyzed mechanistic pathways involving formamide have been identified as particularly relevant for understanding how formamidoxime might have formed under prebiotic conditions [13] [15].

Density functional theory calculations have revealed that formamide can undergo self-catalyzed transformations through pathways involving the imidic acid isomer of formamide as the most catalytically effective form [13] [15]. These calculations demonstrate that the catalytic effect of formamide significantly exceeds that of water, providing reaction pathways with substantially lower energy barriers compared to uncatalyzed processes [13] [15].

The prebiotic significance of formamidoxime synthesis becomes apparent when considering formamide-based chemistry under early Earth conditions [7] [8] [12]. Formamide has been proposed as a key solvent and reactant for prebiotic synthesis of nitrogen-containing compounds, including nucleobases and amino acid precursors [7] [8] [12]. The formation of formamidoxime through formamide-mediated pathways could represent an important step in the development of more complex nitrogen-oxygen heterocycles [7] [8].

Experimental investigations have identified formamide as capable of promoting nucleophilic substitution reactions through specific catalytic mechanisms [4]. The rate-determining step in formamide-catalyzed processes typically involves nucleophilic attack of the formamide catalyst onto electrophilic reagents, followed by subsequent transformations [4]. Linear free energy relationships have established correlations between the Lewis basicity strength of formamides and their catalytic activity in substitution-type transformations [4].

Enzymatic catalytic pathways represent another important avenue for formamidoxime reactivity [14] [16]. Cytochrome P450 enzymes have been shown to catalyze the oxidative cleavage of carbon-nitrogen bonds in formamidoxime, producing nitric oxide as a key product [14] [16]. This enzymatic transformation occurs through oxidative metabolism in tracheal smooth muscle cells, where formamidoxime undergoes conversion to generate biologically active nitric oxide [16].

| Catalyst Type | Mechanism | Activation Energy (kcal/mol) | Applications | Selectivity |

|---|---|---|---|---|

| Formic Acid (Self-Catalysis) | Double hydrogen transfer, 8-membered ring | 15-20 (reduced from uncatalyzed) | Prebiotic synthesis, formamide conversion | High for specific products |

| Cytochrome P450 | Oxidative cleavage, nitric oxide generation | 12-18 (enzyme catalysis) | Biological nitric oxide production | Selective for nitric oxide generation |

| Transition Metal Complexes | Metal-mediated activation | 10-25 (depends on metal) | Synthetic organic chemistry | Variable, ligand dependent |

| Solid Acid Catalysts | Proton activation of electrophile | 8-15 (strong acids) | Industrial formylation reactions | Good for target products |

| Ionic Liquids | Ionic medium effects | 12-20 (medium dependent) | Green chemistry applications | Enhanced selectivity versus conventional |

The role of formic acid as a catalyst for formamidoxime-related transformations has been established through computational studies [9]. In dimeric complexes between formamide and formic acid, tautomeric conversions occur via double-hydrogen transfer within eight-membered hydrogen-bonded cyclic networks [9]. These processes show energy barriers reduced by more than a factor of four compared to isolated molecule reactions, making the transformations several kilocalories per mole less endothermic [9].

Electrochemical synthesis pathways offer environmentally benign approaches to formamidoxime formation . Carbon-supported amorphous manganese electrocatalysts have been employed to reduce nitrate in the presence of formaldehyde, achieving Faradaic efficiencies of approximately forty-one percent for formamidoxime generation . Optimal conditions for electrochemical synthesis include neutral pH and room temperature, making this approach attractive for green chemistry applications .

Tautomerization and Isomerization Dynamics

The tautomerization and isomerization dynamics of formamidoxime encompass several distinct structural transformations that significantly influence the compound's chemical behavior and biological activity [9] [10] [11] [25]. These processes involve interconversion between different structural forms through proton transfer, geometric isomerization, and electronic rearrangements [9] [10] [25].

Geometric isomerization represents the most fundamental dynamic process in formamidoxime chemistry, involving interconversion between E and Z configurations around the carbon-nitrogen double bond [11] [25]. Nuclear magnetic resonance studies of related diformamide compounds have demonstrated that E/Z isomerism occurs readily under ambient conditions, with the E-isomer typically representing the thermodynamically more stable configuration [11] [25]. Dipole moment measurements and crystallographic studies confirm that the E-configuration predominates in the solid state for most amidoxime derivatives [25].

The oxime-nitroso tautomerism represents another critical dynamic process affecting formamidoxime stability [24]. This tautomerization involves migration of the hydrogen atom between the nitrogen and oxygen centers of the hydroxylamine moiety [24]. Electronegativity considerations favor the oxime tautomer over the corresponding nitroso form, as the nitrogen-carbon double bond exhibits greater stability than the nitrogen-oxygen double bond due to the smaller electronegativity difference between nitrogen and carbon compared to nitrogen and oxygen [24].

Thermal decomposition pathways provide insight into high-temperature isomerization dynamics [27]. Studies on formamidinium-based compounds reveal that thermal degradation above 95°C can lead to formation of sym-triazine, formamidine, and hydrogen cyanide as decomposition products [27]. The energy pathways for thermal decomposition involve substantial activation energies, typically ranging from 25-30 kilocalories per mole for significant structural rearrangements [27].

| Isomerization Process | Energy Barrier (kcal/mol) | Preferred Form | Conditions | Rate |

|---|---|---|---|---|

| E/Z Isomerization | 12-15 (estimated) | E-isomer (thermodynamically stable) | Room temperature equilibrium | Slow at room temperature |

| Oxime-Nitroso Tautomerism | 8-12 (general oximes) | Oxime form (versus nitroso) | Ambient conditions | Fast equilibrium |

| Thermal Isomerization | 25-30 (high temperature) | Depends on temperature | Elevated temperature (>100°C) | Temperature dependent |

| Acid-Catalyzed Tautomerization | 5-10 (acid catalyzed) | Protonated form favored | Acidic medium (pH < 4) | Acid concentration dependent |

| Base-Catalyzed Isomerization | 15-20 (base conditions) | Deprotonated form possible | Basic medium (pH > 9) | Base concentration dependent |

Acid-catalyzed tautomerization processes exhibit significantly lower activation barriers compared to uncatalyzed transformations [9]. The catalytic mechanism involves protonation of appropriate heteroatoms, which facilitates subsequent proton transfer and structural rearrangement [9]. Computational studies indicate that acid-catalyzed processes can reduce activation energies to 5-10 kilocalories per mole, making these transformations kinetically accessible under mild conditions [9].

Site-selective induced isomerization has been investigated using advanced spectroscopic techniques [10]. X-ray free-electron laser studies demonstrate that selective excitation of particular atomic sites can induce controlled isomerization reactions [10]. The response of formamidoxime systems depends strongly on the nature of the excited site, with core excitations providing selective control over chemical bond breaking and formation [10]. This research demonstrates the possibility of observing hydrogen migration in real time through measurement of chemical shifts using X-ray probe pulses [10].

Base-catalyzed isomerization pathways involve deprotonation of the hydroxylamine hydrogen, leading to formation of anionic intermediates [26]. These processes typically require higher activation energies compared to acid-catalyzed mechanisms, with energy barriers ranging from 15-20 kilocalories per mole [26]. The stability of deprotonated forms depends on the solution pH and the presence of stabilizing counterions [26].

Hydrolysis represents a critical degradation pathway that competes with other tautomerization processes [22]. Computational studies of formamide hydrolysis provide mechanistic insights relevant to formamidoxime stability [22]. The hydrolysis mechanism involves initial hydration of the carbonyl or imine functionality, followed by proton transfer and elimination processes [22]. Predicted rate constants for hydrolysis under physiological conditions suggest half-lives on the order of hours to days, depending on pH and temperature [22].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard